

# Application Notes: Utilizing Divema for Drug Delivery in Colon 26 Adenocarcinoma Models

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Compound of Interest		
Compound Name:	Divema	
Cat. No.:	B1212742	Get Quote

#### Introduction

**Divema**, a copolymer of styrene and maleic acid (SMA), is a versatile amphiphilic polymer widely recognized for its utility in creating stable polymeric micelles for drug delivery.[1][2] Its biocompatible nature and ability to self-assemble in aqueous solutions make it an excellent candidate for encapsulating hydrophobic anti-cancer agents, potentially enhancing their solubility, circulation time, and tumor accumulation via the Enhanced Permeability and Retention (EPR) effect.[2] The Colon 26 (C26) adenocarcinoma model is a well-established, syngeneic murine model that is highly tumorigenic in BALB/c mice.[3][4][5] It is frequently used in colorectal cancer research and for studying cancer cachexia.[6][7][8]

This document provides detailed protocols for the preparation and evaluation of a hypothetical **Divema**-based formulation of a chemotherapeutic agent ("Drug-X," representing a generic hydrophobic drug) in a C26 adenocarcinoma model. These guidelines are intended for researchers in oncology, pharmacology, and drug development.

# Protocol 1: Preparation and Characterization of Divema-Drug-X Micelles

This protocol details the hydrolysis of poly(styrene-co-maleic anhydride) and the subsequent loading of a hydrophobic drug to form **Divema**-Drug-X micelles.

Materials:



- Poly(styrene-co-maleic anhydride) (SMA)
- Sodium Hydroxide (NaOH)
- Hydrochloric Acid (HCl)
- Drug-X (hydrophobic chemotherapeutic agent)
- Dimethyl Sulfoxide (DMSO)
- · Deionized Water
- Dialysis tubing (e.g., 3.5 kDa MWCO)

#### Procedure:

- · SMA Hydrolysis:
  - Prepare a 0.1 M NaOH solution and heat to 60-70°C.
  - Slowly add SMA powder to the heated NaOH solution while stirring continuously to dissolve the polymer.
  - Maintain the solution at 60-70°C for 24 hours to ensure complete hydrolysis of the maleic anhydride groups.[2]
  - Allow the solution to cool to room temperature. Adjust the pH to 7.0-7.4 using 0.1 M HCl.
     This solution is now hydrolyzed SMA (**Divema**).
- Drug-X Encapsulation:
  - Dissolve a known quantity of Drug-X in a minimal volume of DMSO.
  - Dilute the hydrolyzed SMA solution with deionized water to a final concentration of approximately 10 mg/mL.
  - Add the Drug-X/DMSO solution dropwise to the stirring SMA solution. The solution may become temporarily cloudy.



- Continue stirring for 2-4 hours at room temperature to allow for micelle formation and drug encapsulation.
- Purification and Sterilization:
  - Transfer the micelle solution to dialysis tubing and dialyze against deionized water for 24-48 hours, with frequent water changes, to remove free Drug-X and DMSO.
  - Recover the purified **Divema**-Drug-X micelle solution from the dialysis bag.
  - Sterilize the final solution by passing it through a 0.22 μm syringe filter.
  - Store the sterile solution at 4°C, protected from light.

#### Characterization:

- Particle Size and Zeta Potential: Analyze the micelle size, polydispersity index (PDI), and surface charge using Dynamic Light Scattering (DLS).
- Drug Loading and Encapsulation Efficiency: Lyophilize a known volume of the micelle solution. Dissolve the dried micelles in a suitable solvent (e.g., DMSO) to disrupt them and measure the Drug-X concentration using UV-Vis spectroscopy or HPLC. Calculate Drug Loading Content (DLC) and Encapsulation Efficiency (EE) using the following formulas:
  - DLC (%) = (Weight of drug in micelles / Total weight of micelles) x 100
  - EE (%) = (Weight of drug in micelles / Initial weight of feeding drug) x 100

## Data Presentation: Physicochemical Properties of Divema-Drug-X Micelles



Parameter	Hypothetical Value
Mean Diameter (nm)	85 ± 5 nm
Polydispersity Index (PDI)	< 0.2
Zeta Potential (mV)	-30 ± 4 mV
Drug Loading Content (%)	15%
Encapsulation Efficiency (%)	> 90%

### **Protocol 2: In Vivo Antitumor Efficacy in C26 Model**

This protocol describes the establishment of a subcutaneous C26 tumor model and the subsequent evaluation of the antitumor efficacy of the **Divema**-Drug-X formulation.

#### Materials:

- Colon 26 (C26) cell line[4]
- RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)
- Phosphate Buffered Saline (PBS), sterile
- Trypsin-EDTA
- Female BALB/c mice (6-8 weeks old)[3][9]
- **Divema**-Drug-X formulation
- Control vehicle (e.g., sterile PBS or empty **Divema** micelles)
- Free Drug-X solution
- Calipers

#### Procedure:

· Cell Culture:



- Culture C26 cells in RPMI-1640 medium supplemented with 10% FBS at 37°C in a 5%
   CO2 humidified incubator.
- Passage cells upon reaching 80-90% confluency.
- Tumor Implantation:
  - Harvest C26 cells using Trypsin-EDTA and wash twice with sterile PBS.
  - Resuspend cells in sterile PBS to a final concentration of 1 x 10^7 cells/mL.
  - $\circ$  Subcutaneously inject 100  $\mu$ L of the cell suspension (1 x 10^6 cells) into the right flank of each BALB/c mouse.[10]

#### Treatment:

- Monitor tumor growth daily. When tumors reach a palpable volume of approximately 80-100 mm<sup>3</sup>, randomize the mice into treatment groups (n=8-10 mice per group).
- Group 1: Vehicle Control (e.g., PBS i.v.)
- Group 2: Free Drug-X (e.g., 5 mg/kg i.v.)
- Group 3: Divema-Drug-X (e.g., 5 mg/kg Drug-X equivalent i.v.)
- Administer treatments intravenously via the tail vein every three days for a total of four injections.

#### Monitoring and Endpoint:

- Measure tumor dimensions with calipers every other day and calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
- Record mouse body weight every other day as an indicator of systemic toxicity and cancer-induced cachexia.[7][8]
- Euthanize mice when tumors reach a predetermined size (e.g., 1500 mm³) or at the end of the study period (e.g., Day 21).



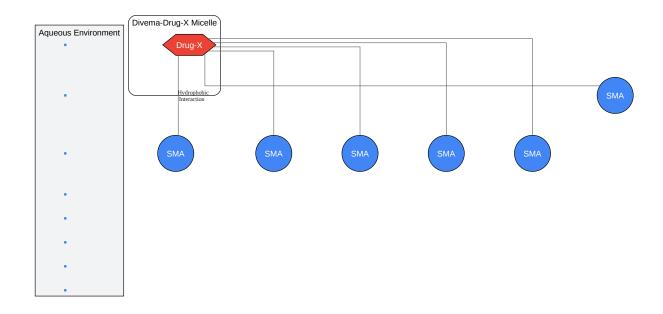
• Excise tumors, weigh them, and process for further analysis (e.g., histology, immunohistochemistry).

**Data Presentation: In Vivo Antitumor Efficacy** 

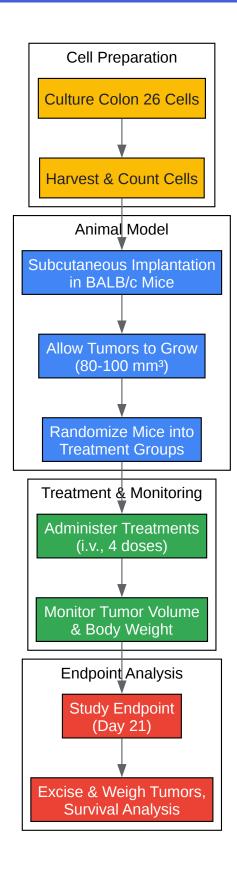
Treatment Group	Mean Final Tumor Weight (mg) ± SD	Tumor Growth Inhibition (%)
Vehicle Control	1250 ± 150	-
Free Drug-X	750 ± 110	40%
Divema-Drug-X	310 ± 85	75%

## Visualizations Divema Micelle Formation

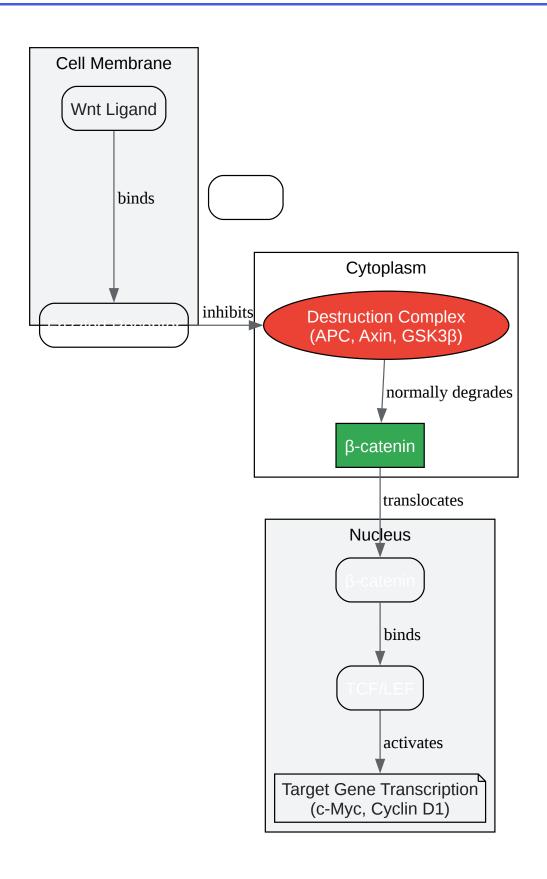












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